

An In-depth Technical Guide to DSM705 Hydrochloride for Malaria Chemoprevention

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Compound of Interest

Compound Name: *DSM705 hydrochloride*

Cat. No.: *B15562294*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria remains a significant global health challenge, with the constant emergence of drug-resistant parasite strains necessitating the development of novel therapeutics. **DSM705 hydrochloride** is a potent and selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for parasite survival. This technical guide provides a comprehensive overview of **DSM705 hydrochloride**, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers and drug development professionals in the advancement of next-generation antimalarial agents for chemoprevention.

Introduction

The fight against malaria, a life-threatening disease caused by Plasmodium parasites, is hampered by the spread of resistance to frontline therapies.[1] This has created an urgent need for new antimalarial drugs with novel mechanisms of action. One such validated target is the Plasmodium dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[2] Unlike their human hosts, Plasmodium parasites are solely reliant on the de novo synthesis of pyrimidines, making this pathway an attractive target for selective inhibition.[3]

DSM705 hydrochloride is a pyrrole-based inhibitor of Plasmodium DHODH.^{[4][5]} It is a lead compound that emerged from structure-guided optimization and demonstrates potent activity against both *P. falciparum* and *P. vivax*.^{[4][5]} This document serves as a technical resource, consolidating the available preclinical data and outlining the key experimental methodologies for the assessment of DSM705 and similar DHODH inhibitors.

Mechanism of Action

DSM705 selectively inhibits the Plasmodium DHODH enzyme, which catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.^{[4][6]} This inhibition depletes the parasite's pool of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital macromolecules, ultimately leading to parasite death.^[3] A key advantage of DSM705 is its high selectivity for the parasite enzyme over the human ortholog, which is crucial for a favorable safety profile.^{[4][5]}

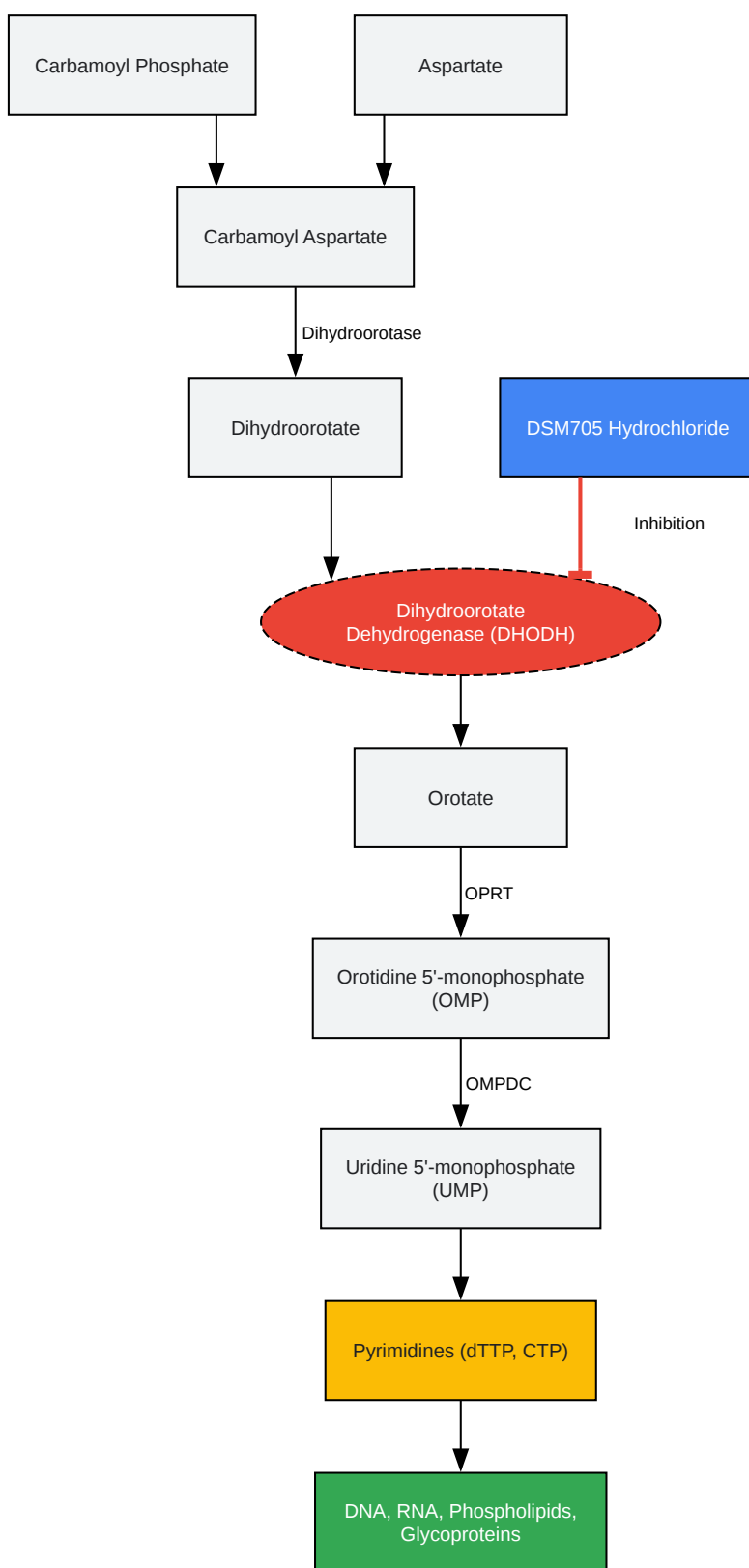
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Figure 1: Mechanism of action of **DSM705 hydrochloride** in the Plasmodium pyrimidine biosynthesis pathway.

Preclinical Data

In Vitro Activity

DSM705 demonstrates potent inhibitory activity against the DHODH enzyme from both *P. falciparum* and *P. vivax*, as well as potent efficacy against cultured *P. falciparum* parasites.[\[4\]](#)[\[5\]](#)

Parameter	Target	Value	Reference
IC50	<i>P. falciparum</i> DHODH (PfDHODH)	95 nM	[4] [5]
IC50	<i>P. vivax</i> DHODH (PvDHODH)	52 nM	[4] [5]
EC50	<i>P. falciparum</i> 3D7 cells	12 nM	[4] [5]

Table 1: In vitro inhibitory activity of DSM705.

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies in Swiss outbred mice have shown that **DSM705 hydrochloride** has high oral bioavailability and a half-life that supports further development.[\[4\]](#)[\[5\]](#)

Parameter	Dose & Route	Value	Reference
Bioavailability (F)	2.6 mg/kg, p.o.	74%	[4] [5]
24 mg/kg, p.o.	70%	[4] [5]	
Half-life (t _{1/2})	2.6 mg/kg, p.o.	3.4 h	[4] [5]
24 mg/kg, p.o.	4.5 h	[4] [5]	
C _{max}	2.6 mg/kg, p.o.	2.6 µM	[4] [5]
24 mg/kg, p.o.	20 µM	[4] [5]	
Plasma Clearance (CL)	2.3 mg/kg, i.v.	2.8 mL/min/kg	[4] [5]
Volume of Distribution (V _{ss})	2.3 mg/kg, i.v.	1.3 L/kg	

Table 2: Pharmacokinetic parameters of DSM705 in Swiss outbred mice.

In Vivo Efficacy in a Mouse Model

In a severe combined immunodeficient (SCID) mouse model infected with *P. falciparum*, oral administration of **DSM705 hydrochloride** demonstrated dose-dependent parasite killing, with complete parasite suppression at higher doses.[\[4\]](#)[\[5\]](#)

Dosing Regimen	Observation	Reference
3-200 mg/kg, p.o. twice daily for 6 days	Dose-dependent parasite killing	[4] [5]
50 mg/kg, p.o. twice daily for 6 days	Maximum rate of parasite killing	
50 mg/kg, p.o. twice daily for 6 days	Full suppression of parasitemia by days 7-8	[4] [5]

Table 3: In vivo efficacy of DSM705 in a *P. falciparum* SCID mouse model.

Experimental Protocols

DHODH Enzyme Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against recombinant Plasmodium DHODH.

- Reagents and Materials:
 - Recombinant Plasmodium DHODH enzyme
 - Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
 - Dihydroorotate (DHO)
 - Coenzyme Q analog (e.g., decylubiquinone)
 - 2,6-dichloroindophenol (DCIP)
 - DMSO for compound dilution
 - 384-well microplates
 - Spectrophotometer
- Procedure:
 1. Prepare serial dilutions of **DSM705 hydrochloride** in DMSO.
 2. In a 384-well plate, add the test compound dilutions to the assay buffer.
 3. Add the recombinant DHODH enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
 4. Initiate the enzymatic reaction by adding a mixture of DHO, decylubiquinone, and DCIP.
 5. Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

6. Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to a DMSO control.
7. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro *P. falciparum* Growth Inhibition Assay (SYBR Green I-based)

This assay is widely used to determine the efficacy of antimalarial compounds against the blood stages of *P. falciparum*.

- Reagents and Materials:
 - *P. falciparum* culture (e.g., 3D7 strain), synchronized to the ring stage
 - Human red blood cells (RBCs)
 - Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)
 - SYBR Green I nucleic acid stain
 - Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)
 - 96-well black microplates
 - Fluorescence plate reader
- Procedure:
 1. Prepare serial dilutions of **DSM705 hydrochloride** in complete culture medium.
 2. In a 96-well plate, add the compound dilutions.
 3. Add the synchronized *P. falciparum* culture (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.

4. Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
5. After incubation, add SYBR Green I in lysis buffer to each well.
6. Incubate in the dark at room temperature for 1 hour.
7. Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
8. Calculate the percent inhibition of parasite growth for each compound concentration relative to a drug-free control.
9. Determine the EC₅₀ value by fitting the data to a dose-response curve.

In Vivo Efficacy in a *P. falciparum* SCID Mouse Model

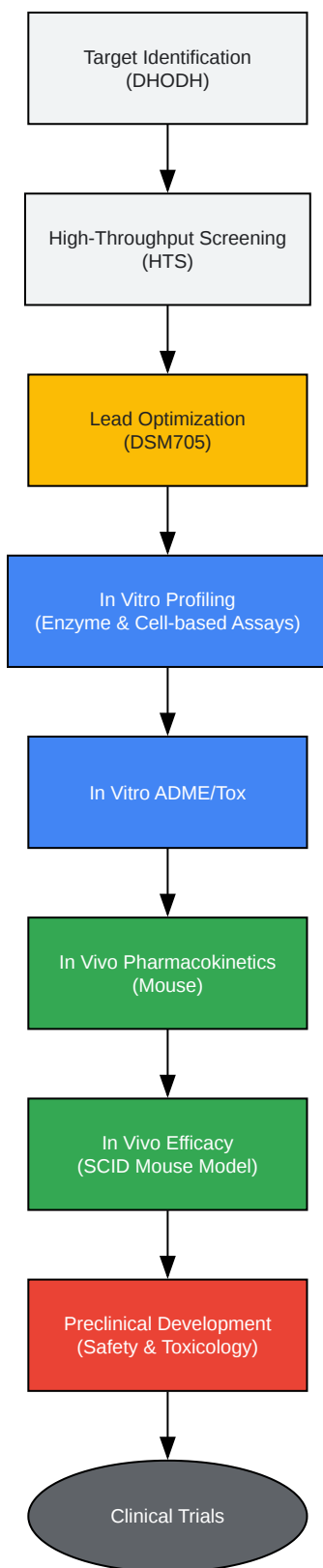
This protocol outlines a general procedure for evaluating the in vivo efficacy of antimalarial compounds in a humanized mouse model.

- Animal Model:
 - Severe combined immunodeficient (SCID) mice engrafted with human red blood cells.
- Procedure:
 1. Infect the humanized SCID mice intravenously with *P. falciparum*-infected human RBCs.
 2. Monitor the parasitemia daily by microscopic examination of Giemsa-stained thin blood smears.
 3. Once a stable parasitemia is established (e.g., 1-2%), randomize the mice into treatment and control groups.
 4. Prepare formulations of **DSM705 hydrochloride** for oral administration (e.g., in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

5. Administer the compound or vehicle control to the respective groups according to the desired dosing regimen (e.g., twice daily for 6 days).
6. Continue to monitor parasitemia daily during and after the treatment period.
7. The primary endpoint is the reduction in parasitemia compared to the vehicle control group. The dose required to achieve a 90% reduction in parasitemia (ED90) can be calculated.

Drug Development Workflow

The evaluation of a novel antimalarial candidate like DSM705 follows a structured preclinical development path.



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